Benzeneethanamine, N-(2,2-dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)-
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Overview
Description
Benzeneethanamine, N-(2,2-dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- is a complex organic compound with a unique structure that includes a benzene ring, an ethanamine group, and several substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N-(2,2-dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, N-(2,2-dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one substituent is replaced by another.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction pathway. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzeneethanamine, N-(2,2-dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzeneethanamine, N-(2,2-dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-bromo-N-(2,2-dimethyl-1-oxopropoxy)-: This compound shares a similar structure but includes a bromine atom, which can significantly alter its chemical properties and reactivity.
Benzeneacetic acid, 4-hydroxy-, (2,2-dimethyl-1-oxopropoxy)methyl ester: Another related compound with a different functional group, affecting its applications and behavior in chemical reactions.
Uniqueness
Benzeneethanamine, N-(2,2-dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity in various chemical environments .
Properties
CAS No. |
94593-31-4 |
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Molecular Formula |
C17H24F3NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H24F3NO2/c1-6-21(23-15(22)16(3,4)5)12(2)10-13-8-7-9-14(11-13)17(18,19)20/h7-9,11-12H,6,10H2,1-5H3 |
InChI Key |
WEBKUTLKZLUCCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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